3-Amino-2-méthylpropane-1,2-diol

Vue d'ensemble

Description

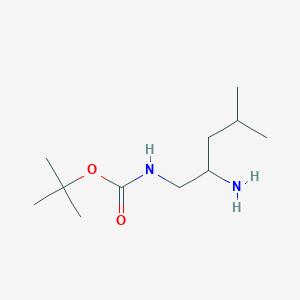

3-Amino-2-methylpropane-1,2-diol is a chemical compound with the CAS Number: 107903-33-3 . It has a molecular weight of 105.14 and is typically in oil form .

Molecular Structure Analysis

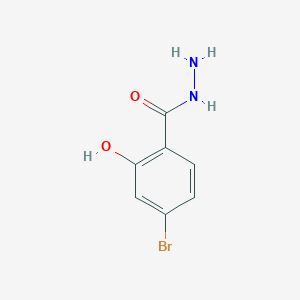

The molecular formula of 3-Amino-2-methylpropane-1,2-diol is C4H11NO2 . The InChI code is 1S/C4H11NO2/c1-4(5,2-6)3-7/h6-7H,2-3,5H2,1H3 .Physical and Chemical Properties Analysis

3-Amino-2-methylpropane-1,2-diol is typically in oil form . It has a melting point of 35-36 degrees Celsius .Applications De Recherche Scientifique

Absorbant pour les gaz acides

Le 3-Amino-2-méthylpropane-1,2-diol est utilisé comme absorbant efficace pour les gaz acides . Sa structure chimique lui permet de neutraliser les composants acides des mélanges gazeux, ce qui le rend précieux dans les systèmes de contrôle environnemental et les processus industriels où la pureté du gaz est essentielle.

Agent émulsifiant

Ce composé sert d'agent émulsifiant dans divers produits, y compris les cosmétiques, l'huile minérale et les apprêts pour cuir . Il contribue à stabiliser les mélanges d'huiles et d'eaux, assurant que les produits restent homogènes au fil du temps.

Composés textiles et de nettoyage

Dans l'industrie textile, le this compound est utilisé dans les composés de nettoyage spécialisés en raison de sa solubilité et de sa réactivité avec les taches organiques . Il est également utilisé dans les apprêts pour cuir pour améliorer l'apparence et la durabilité des articles en cuir.

Ingrédients de la laque pour cheveux

Le composé est un ingrédient courant dans les laques pour cheveux, où il contribue à l'efficacité globale du produit pour maintenir les cheveux en place sans rigidité ni adhérence .

Tampon biologique

Il agit comme un tampon biologique pour les enzymes qui ont une activité dans la plage de pH basique, telles que la phosphatase alcaline . Cela en fait un composant essentiel dans les dosages biochimiques et les tests diagnostiques.

Espaceur d'électrophorèse

Dans la recherche scientifique, en particulier en protéomique, le this compound est utilisé comme espaceur dans l'isotachophorèse des protéines . Il contribue à la séparation des protéines en fonction de leur mobilité électrophorétique, ce qui est crucial pour l'analyse des protéines.

Accélérateurs de vulcanisation

Le composé est utilisé pour fabriquer des accélérateurs de vulcanisation, qui sont essentiels à la fabrication de produits en caoutchouc . Ces accélérateurs accélèrent le processus de vulcanisation, ce qui conduit à des chaînes de production plus efficaces.

Synthèse de composés organiques

Enfin, le this compound est impliqué dans la synthèse de divers composés organiques, notamment la 4-hydroxyméthyl-4-méthyl-oxazolidine-2-one . Cela met en évidence sa polyvalence en chimie organique et son rôle dans la création de molécules complexes pour de futures recherches et développements.

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that similar compounds can interact with various biological targets, such as enzymes, to exert their effects .

Mode of Action

It’s known that similar compounds can act as buffers, maintaining the ph within a certain range, which is crucial for many biological processes .

Biochemical Pathways

Similar compounds have been used in the synthesis of functional cyclic carbonate monomers , and in the metabolism of alcohol .

Pharmacokinetics

It’s known that similar compounds can be soluble in water , which can influence their bioavailability.

Result of Action

Similar compounds have been used as buffers in biochemical assays, which can influence the activity of enzymes such as alkaline phosphatase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-2-methylpropane-1,2-diol . For instance, its solubility can be influenced by the pH of the environment . Additionally, its stability can be influenced by storage conditions .

Analyse Biochimique

Biochemical Properties

3-Amino-2-methylpropane-1,2-diol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It is known to act as a buffer in enzymatic reactions, maintaining the pH levels necessary for optimal enzyme activity. This compound interacts with enzymes such as alkaline phosphatase, where it serves as a reaction buffer, stabilizing the enzyme’s activity in basic pH conditions . Additionally, 3-Amino-2-methylpropane-1,2-diol can form hydrogen bonds with proteins, influencing their structure and function.

Cellular Effects

The effects of 3-Amino-2-methylpropane-1,2-diol on cells are multifaceted. It influences cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, its buffering capacity can affect the phosphorylation states of proteins, thereby altering signal transduction pathways. Furthermore, 3-Amino-2-methylpropane-1,2-diol impacts gene expression by stabilizing the pH environment, which is critical for the activity of transcription factors and RNA polymerases . This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the rates of metabolic reactions.

Molecular Mechanism

At the molecular level, 3-Amino-2-methylpropane-1,2-diol exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, its interaction with alkaline phosphatase involves binding to the enzyme’s active site, stabilizing its conformation and enhancing its catalytic efficiency . Additionally, 3-Amino-2-methylpropane-1,2-diol can influence gene expression by affecting the binding of transcription factors to DNA, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-2-methylpropane-1,2-diol can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH. Over extended periods, 3-Amino-2-methylpropane-1,2-diol may undergo degradation, leading to a decrease in its buffering capacity and effectiveness in biochemical assays . Long-term studies have shown that its impact on cellular function can diminish as the compound degrades, highlighting the importance of proper storage and handling.

Dosage Effects in Animal Models

The effects of 3-Amino-2-methylpropane-1,2-diol vary with dosage in animal models. At low doses, it can enhance enzymatic activity and stabilize cellular processes. At higher doses, it may exhibit toxic effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage.

Metabolic Pathways

3-Amino-2-methylpropane-1,2-diol is involved in several metabolic pathways. It interacts with enzymes such as transaminases and dehydrogenases, influencing the flux of metabolites through these pathways. This compound can affect the levels of key metabolites, thereby modulating metabolic flux and overall cellular metabolism . Its role in these pathways underscores its importance in maintaining metabolic balance within cells.

Transport and Distribution

Within cells, 3-Amino-2-methylpropane-1,2-diol is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments. Binding proteins may facilitate its transport, ensuring its proper localization and accumulation where it is needed . This distribution is crucial for its function in biochemical reactions and cellular processes.

Subcellular Localization

The subcellular localization of 3-Amino-2-methylpropane-1,2-diol is essential for its activity. It is often found in the cytoplasm, where it participates in metabolic reactions and enzyme regulation. Additionally, it may be localized to specific organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism . Targeting signals and post-translational modifications may direct 3-Amino-2-methylpropane-1,2-diol to these compartments, ensuring its effective participation in cellular processes.

Propriétés

IUPAC Name |

3-amino-2-methylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-4(7,2-5)3-6/h6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOBRXOSWNUVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107903-33-3 | |

| Record name | 3-amino-2-methylpropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate](/img/structure/B1524005.png)

![4-[3-(Piperidin-4-yl)propyl]morpholine](/img/structure/B1524007.png)